butyl 6-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate
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Overview
Description
Butyl 6-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate is a chemical compound with the molecular formula C12H15N3O2 . It has a molecular weight of 233.271 . This compound is available from various suppliers for scientific research needs .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrrolopyrimidine core with a butyl ester and a methyl group attached . The exact spatial arrangement of these groups could be determined using techniques such as X-ray crystallography .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility in DMSO, are not specified in the available resources . Further experimental studies would be needed to determine these properties.Scientific Research Applications
Synthesis and Characterization
One study presents the synthesis and characterization of n-butyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4 tetrahydropyrimidine-5-carboxylate, highlighting its pharmaceutical applications. The compound was synthesized and characterized by various techniques, indicating its stability up to 150°C and providing insights into its molecular structure and dielectric properties (Vyas et al., 2013).
Interaction Studies
Another study examined the interaction of 4,6-dichloropyrimidine-5-carbaldehyde with glycine esters, leading to derivatives of N-(5-formylpyrimidin-4-yl)glycinate and cyclization products, including pyrrolo[2,3-d]pyrimidine. This work provides a foundation for synthesizing potential biologically active compounds (Zinchenko et al., 2018).
Supramolecular Chemistry
Research on the strong dimerization of ureidopyrimidones via quadruple hydrogen bonding in solid states and solutions offers insights into the supramolecular chemistry of pyrimidine derivatives. The study demonstrates the high dimerization constant of these compounds, making them useful building blocks for supramolecular assemblies (Beijer et al., 1998).
Nanocrystalline Particles
The synthesis and characterization of n-butyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4 tetrahydropyrimidine-5-carboxylate nanocrystalline particles demonstrate the potential of these compounds in nanotechnology applications. The study explores the properties of nanoparticles and their stability, contributing to the field of nanomaterials (Vyas et al., 2011).
Future Directions
The future directions for research on butyl 6-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate could include further studies on its synthesis, reactions, and potential biological activity. Given the interest in pyrrolopyrimidines in medicinal chemistry, this compound could be a useful starting point for the development of new drugs .
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit protein kinase b (pkb or akt), an important component of intracellular signaling pathways regulating growth and survival .
Mode of Action
Related compounds have been shown to provide atp-competitive, nano-molar inhibitors with selectivity for inhibition of pkb over the closely related kinase pka .
Biochemical Pathways
Pkb, a potential target of this compound, is a key downstream component in the phosphatidylinositol-3 kinase (pi3k) signaling pathway .
Result of Action
Related compounds have been shown to modulate biomarkers of signaling through pkb in vivo and strongly inhibit the growth of human tumor xenografts in nude mice at well-tolerated doses .
Biochemical Analysis
Biochemical Properties
Butyl 6-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate has been shown to interact with the α-amylase enzyme . The α-amylase enzyme is responsible for breaking down starch molecules into smaller ones such as glucose and maltose . By inhibiting this enzyme, this compound can slow down the digestion and absorption of carbohydrates, resulting in a more regulated and progressive release of glucose into the circulation .
Cellular Effects
The effects of this compound on cells are primarily related to its impact on carbohydrate metabolism . By inhibiting the α-amylase enzyme, this compound can influence cell function by regulating the rate at which glucose is released into the bloodstream . This can have a significant impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to the α-amylase enzyme and inhibiting its activity . This interaction can lead to changes in gene expression and cellular metabolism, as the rate of carbohydrate digestion and glucose release is altered .
Temporal Effects in Laboratory Settings
Its ability to inhibit the α-amylase enzyme suggests that it may have long-term effects on cellular function .
Properties
IUPAC Name |
butyl 6-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c1-3-4-5-17-12(16)10-9-6-8(2)15-11(9)14-7-13-10/h6-7H,3-5H2,1-2H3,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMWKPWNPPRIYNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=C2C=C(NC2=NC=N1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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